

protocol for synthesizing Salvinorin A using 3-Furaldehyde

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Compound of Interest

Compound Name: 3-Furaldehyde

Cat. No.: B129913

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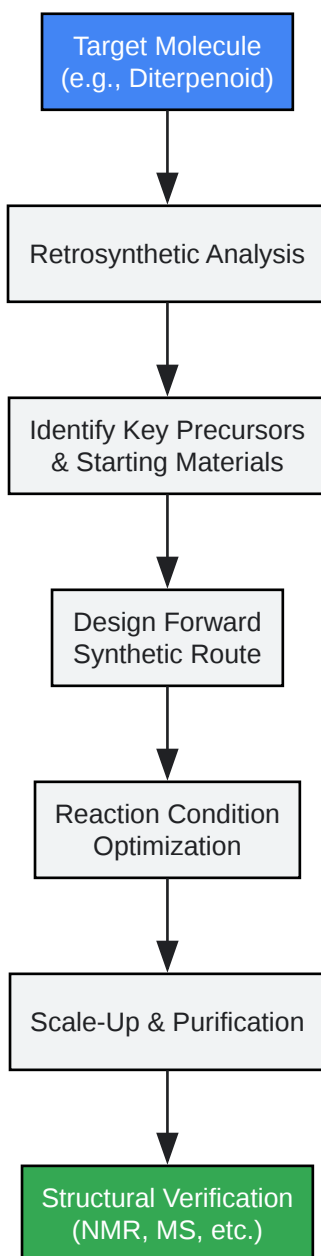
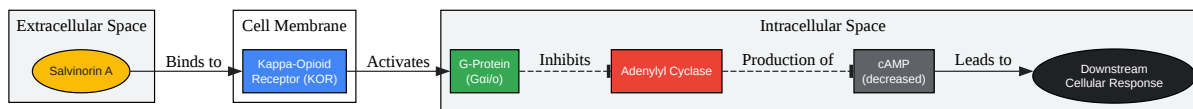
Understanding Salvinorin A

Salvinorin A is a naturally occurring compound found in the leaves of the *Salvia divinorum* plant, a member of the mint family native to Oaxaca, Mexico. It is recognized as a structurally unique neoclerodane diterpenoid.

Mechanism of Action

Unlike classic psychedelic compounds that primarily interact with serotonin receptors, Salvinorin A's effects are mediated by its high potency and selectivity as a kappa-opioid receptor (KOR) agonist. The KOR system is involved in regulating pain, mood, and consciousness. The activation of KORs by Salvinorin A is responsible for its intense and short-lived psychoactive effects.

The signaling pathway initiated by Salvinorin A binding to the KOR is complex. As a G-protein coupled receptor (GPCR), the activated KOR triggers a cascade of intracellular events, primarily through the $G_{\alpha i/o}$ pathway, which leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP) levels.



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